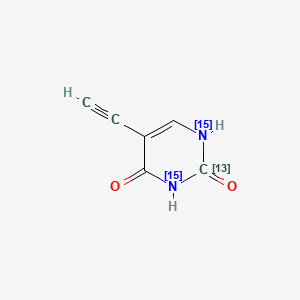

Eniluracil-13C,15N2

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2O2 |

|---|---|

Molecular Weight |

139.09 g/mol |

IUPAC Name |

5-ethynyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |

InChI Key |

JOZGNYDSEBIJDH-TTXLGWKISA-N |

Isomeric SMILES |

C#CC1=C[15NH][13C](=O)[15NH]C1=O |

Canonical SMILES |

C#CC1=CNC(=O)NC1=O |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment of Eniluracil 13c,15n2

Synthetic Routes for Eniluracil (B1684387) Derivatives

The synthesis of eniluracil, a uracil (B121893) analogue, and its derivatives often involves strategic chemical reactions to construct the pyrimidine (B1678525) ring and introduce the desired functional groups.

Palladium-Catalyzed Coupling Reactions in Uracil Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are pivotal in the synthesis of eniluracil. scirp.org This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of eniluracil synthesis, this methodology is employed for the large-scale preparation of the compound. scirp.org The Sonogashira reaction has broad applications in the synthesis of substituted and conjugated alkynes, which are key components in many natural products and pharmaceuticals. scirp.org

Strategies for ¹³C and ¹⁵N Isotopic Incorporation

The introduction of stable isotopes like ¹³C and ¹⁵N into the eniluracil structure requires specialized synthetic strategies to ensure high levels of enrichment at specific positions.

Precursor Selection for Targeted Labeling

The selection of appropriate isotopically labeled precursors is fundamental to the synthesis of Eniluracil-¹³C,¹⁵N₂. For the incorporation of ¹⁵N, labeled urea (B33335) ([¹⁵N₂]-urea) is a common precursor for building the pyrimidine ring. To incorporate ¹³C, precursors such as [¹³C]-labeled glucose can be used in biosynthetic systems, or smaller, specifically labeled building blocks can be used in chemical synthesis. biorxiv.org For instance, the synthesis of pyrimidine deoxynucleosides with ¹³C and ¹⁵N labels can be achieved starting from commercially available and highly enriched materials like formaldehyde, acetaldehyde, acetic acid, potassium cyanide, and methylamine (B109427) hydrochloride. nih.gov The use of stable isotope-labeled uracil, such as [¹⁵N₂]uracil, is also employed in the preparation of calibration standards for quantitative analysis. researchgate.netfennecpharma.com

Methods for High Isotopic Enrichment

Achieving high isotopic enrichment is crucial for the utility of labeled compounds. Methods for producing thymidine (B127349) and 5-methyl-2'-deoxycytidine (B118692) with stable isotopes like ²H, ¹³C, and ¹⁵N have been developed. nih.gov One efficient method involves the conversion of 2'-deoxyuridine (B118206) to thymidine through a 5-hydroxymethyl intermediate, which is then reduced. nih.gov Enzymatic approaches also offer a high degree of specificity and efficiency. For example, the synthesis of thymidine from 2-deoxy-D-ribose-5-phosphate can be accomplished in a one-pot, two-step reaction using phosphoribomutase and thymidine phosphorylase. nih.gov This method has been used to produce tetra-labeled thymine (B56734) and uracil at the (1,3-¹⁵N₂,2,4-¹³C₂)-positions with very high isotope enrichment (96-99%) without scrambling or dilution of the labeled material. nih.gov For Eniluracil-¹³C,¹⁵N₂, a minimum isotopic enrichment of 99% for ¹³C and 98% for ¹⁵N is often specified. schd-shimadzu.com

Purification and Characterization Methodologies for Labeled Compounds

After synthesis, the labeled eniluracil must be purified and rigorously characterized to ensure its identity, purity, and the extent of isotopic labeling.

High-performance liquid chromatography (HPLC) is a standard technique for the purification and analysis of eniluracil and its metabolites. researchgate.net For characterization, mass spectrometry (MS) is indispensable. Gas chromatography-mass spectrometry (GC-MS) can be used for the sensitive measurement of uracil and related compounds in biological matrices. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the determination of eniluracil and other compounds in human plasma. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C and ¹⁵N NMR, is also a critical tool for confirming the positions and extent of isotopic labeling. A comprehensive certificate of analysis for labeled compounds will typically include data from these techniques to verify the structure and purity. schd-shimadzu.com

Biochemical Mechanisms of Dihydropyrimidine Dehydrogenase Inhibition by Eniluracil

Enzyme Kinetics and Irreversible Binding Profile of Eniluracil (B1684387) to DPD

Eniluracil is a mechanism-based, irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). snmjournals.orgtandfonline.com The inactivation process follows a two-step mechanism which begins with the reversible binding of eniluracil to the enzyme, followed by an irreversible inactivation step. tandfonline.com This process is highly efficient, leading to complete inactivation of DPD within one hour of administration. nih.gov The resynthesis of new DPD is a slow process, with a reported half-life of 63 hours. tandfonline.com In preclinical studies, eniluracil has been shown to inhibit over 99% of DPD activity within minutes of dosing. tandfonline.com

The kinetic parameters of this interaction have been characterized, demonstrating the potency of eniluracil as a DPD inhibitor.

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Mechanism | Mechanism-based, irreversible inactivation | snmjournals.org |

| Inactivation Rate (kinact) | ~0.2 s-1 | nsf.gov |

| Plasma Half-life of Eniluracil | 4 hours | tandfonline.com |

| DPD Resynthesis Half-life | 63 hours | tandfonline.com |

Molecular Interactions and Active Site Analysis of the DPD-Eniluracil Complex

Dihydropyrimidine dehydrogenase is a complex homodimeric enzyme containing multiple redox cofactors. Each monomer is organized into five domains and contains a flavin adenine (B156593) dinucleotide (FAD), a flavin mononucleotide (FMN), and four iron-sulfur [4Fe-4S] clusters. nsf.govnih.gov The FAD site interacts with the cofactor NADPH, while the FMN site binds the pyrimidine (B1678525) substrate. nsf.gov These two active sites are connected by the iron-sulfur clusters, which act as an electron transfer "wire". nsf.gov

The inactivation of DPD by eniluracil is a sophisticated process that occurs at the pyrimidine-binding active site. nsf.gov It is dependent on the simultaneous binding of both eniluracil and NADPH to the enzyme, forming a ternary complex. nsf.gov This binding triggers a two-electron reductive activation of DPD, with electrons transferred from NADPH. nsf.gov This activation induces a critical conformational change in a mobile loop within the active site. This change repositions a key amino acid, Cysteine 671 (Cys671), bringing its thiol group into close proximity with the ethynyl (B1212043) group of the bound eniluracil. nsf.gov This proximity facilitates a covalent crosslinking reaction between the cysteine residue and eniluracil, which permanently inactivates the enzyme. nsf.gov This covalent modification effectively severs the proton-coupled electron transfer mechanism required for catalysis, rendering the enzyme inactive. nsf.gov

Impact of Eniluracil on Pyrimidine Metabolism Pathways

Modulation of Uracil (B121893) Catabolism

Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the breakdown of the endogenous pyrimidine base, uracil. nsf.gov By irreversibly inactivating DPD, eniluracil effectively blocks this catabolic pathway. nih.govascopubs.org This blockade leads to a significant and measurable accumulation of uracil in the plasma. Clinical studies have demonstrated this effect, with plasma uracil concentrations increasing dramatically following eniluracil administration. nih.govascopubs.org This elevation in systemic uracil levels is a direct biochemical consequence of DPD inhibition.

| Time Point | Median Plasma Uracil (µmol/L) | Reference |

|---|---|---|

| Before Eniluracil Therapy | < 0.2 | nih.govascopubs.org |

| After Eniluracil Therapy | 27.76 | nih.govascopubs.org |

Influence on Fluoropyrimidine Biotransformation Pathways

The primary clinical application motivating the development of eniluracil is its profound impact on the metabolism of fluoropyrimidine drugs, most notably 5-fluorouracil (B62378) (5-FU). drugbank.comnih.gov DPD is responsible for the rapid catabolism of over 80% of an administered 5-FU dose into inactive metabolites, such as dihydrofluorouracil (DHFU). pharmgkb.orgnih.gov This enzymatic degradation is the main reason for the poor and erratic oral bioavailability of 5-FU. nih.gov

Eniluracil administration completely inactivates DPD, thereby blocking the primary route of 5-FU elimination. medchemexpress.comnih.gov This has several critical pharmacokinetic consequences:

By preventing 5-FU degradation, eniluracil ensures that more of the active drug is available to enter the anabolic pathways within tumor cells, where it is converted into its cytotoxic nucleotide forms. cancernetwork.com

Mechanisms of DPD Inactivation at the Catalytic Level

The inactivation of dihydropyrimidine dehydrogenase (DPD) by eniluracil occurs directly at the catalytic level, rather than through regulation of gene expression. nih.govascopubs.org Studies have confirmed that following treatment with eniluracil, there are no changes observed in the levels of DPD protein or its corresponding messenger RNA (mRNA). nih.govascopubs.org This provides definitive evidence that eniluracil does not affect the synthesis of the enzyme.

Analytical Methodologies Employing Eniluracil 13c,15n2 As a Research Standard

Development and Validation of Chromatographic-Mass Spectrometric Assays

Eniluracil-13C,15N2 is instrumental in the development and validation of sophisticated analytical methods, particularly those combining chromatography with mass spectrometry. These methods are essential for the accurate quantification of Eniluracil (B1684387) and other related compounds in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the predominant technique for the quantitative analysis of small molecules in biological fluids due to its high sensitivity and selectivity. scispace.com In this context, this compound is frequently employed as an internal standard in the development of LC-MS/MS assays for monitoring Eniluracil and its analogue, 5-fluorouracil (B62378) (5-FU). nih.goviatdmct2017.jp

Research has demonstrated the development of sensitive and robust LC-MS/MS methods for the simultaneous quantification of eniluracil and 5-FU in human plasma. nih.gov These methods are validated according to stringent regulatory guidelines, ensuring their reliability for clinical research. nih.gov The use of a stable isotope-labeled internal standard like this compound is critical for the accuracy of these assays. nih.gov For instance, one validated method for eniluracil and 5-FU in human plasma reported a dynamic concentration range of 4.13 ng/mL to 1030 ng/mL for eniluracil and 8.61 ng/mL to 1080 ng/mL for 5-FU. nih.gov

Method development often involves optimizing several parameters, including:

Sample Preparation: Techniques like protein precipitation are commonly used to remove interfering proteins from plasma samples. iatdmct2017.jpnih.gov

Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns are employed to achieve separation of the analytes from other matrix components. nih.govchromatographyonline.com

Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more prevalent for non-volatile compounds like Eniluracil, GC-MS has also been utilized for the analysis of related pyrimidines. Historically, GC-MS methods were developed for the quantification of 5-FU in biological samples. chromatographyonline.com These methods often require derivatization to increase the volatility of the analytes for gas chromatographic separation. The use of a stable isotope-labeled internal standard in GC-MS, similar to its role in LC-MS/MS, is crucial for accurate quantification by correcting for variability during sample preparation and analysis.

Role of this compound as a Stable Isotope Labeled Internal Standard

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis. nih.gov this compound, by virtue of its isotopic labeling, serves as an ideal internal standard for the quantification of unlabeled Eniluracil and structurally similar compounds. caymanchem.comcaymanchem.com

Advantages of 13C/15N Labeling for Analytical Precision and Accuracy

The incorporation of stable isotopes like ¹³C and ¹⁵N into the molecular structure of an analyte to create an internal standard offers significant advantages in mass spectrometric analysis. musechem.com

Chemical and Physical Similarity: SIL-IS, such as this compound, are chemically and physically almost identical to their unlabeled counterparts. wuxiapptec.com This ensures they behave similarly during sample extraction, chromatography, and ionization. caymanchem.com

Co-elution: Ideally, the SIL-IS co-elutes with the analyte during chromatographic separation. ukisotope.com This is a key advantage of ¹³C and ¹⁵N labeling over deuterium (B1214612) (²H) labeling, as deuterium-labeled standards can sometimes exhibit slightly different retention times. nih.gov

Correction for Variability: By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any loss of analyte during sample processing steps can be corrected for by measuring the ratio of the analyte to the internal standard.

Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method. scispace.com Statistical analyses have shown that methods employing SIL internal standards have significantly lower variance compared to those using structural analogues. scispace.com

A comparison of key characteristics of different types of internal standards is presented below:

| Internal Standard Type | Chemical/Physical Properties | Chromatographic Behavior | Correction for Matrix Effects |

| Stable Isotope Labeled (e.g., ¹³C, ¹⁵N) | Nearly identical to analyte wuxiapptec.com | Co-elutes with analyte ukisotope.com | Excellent wuxiapptec.com |

| Deuterium Labeled | Very similar to analyte | May have slight retention time shifts nih.gov | Good, but can be compromised by chromatographic shifts wuxiapptec.com |

| Structural Analogue | Different from analyte | Different retention time | Limited |

Addressing Matrix Effects and Interference in Biological Sample Analysis

Biological samples such as plasma and tissue are complex mixtures containing numerous endogenous components that can interfere with the analysis of the target analyte. This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantification. wuxiapptec.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. wuxiapptec.com Because the SIL-IS has the same chemical properties and retention time as the analyte, it is affected by the co-eluting matrix components in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.

Quantification of Pyrimidines and Related Metabolites in Research Studies

This compound and other similar stable isotope-labeled standards are essential tools for research studies focused on pyrimidine (B1678525) metabolism. These studies often involve the quantification of multiple analytes, including uracil (B121893), dihydrouracil, and the anticancer drug 5-fluorouracil (5-FU), in biological matrices. iatdmct2017.jpwindows.net

For example, LC-MS/MS methods have been developed for the simultaneous quantification of capecitabine (B1668275) and its metabolites, including 5-FU, in human plasma, utilizing stable isotopically labeled internal standards for each analyte. nih.gov These methods are crucial for pharmacokinetic studies and for understanding the metabolic pathways of these drugs. nih.gov

The ability to accurately measure the concentrations of these pyrimidine bases and their metabolites is vital for research into dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency. iatdmct2017.jpnih.gov DPD is the primary enzyme responsible for the catabolism of 5-FU, and patients with DPD deficiency are at a higher risk of severe toxicity from 5-FU treatment. iatdmct2017.jpnih.gov Phenotyping for DPD deficiency often involves measuring the plasma concentrations of uracil and dihydrouracil, for which accurate quantification using methods with stable isotope-labeled internal standards is essential. nih.gov

A summary of analytes quantified in research studies using stable isotope-labeled internal standards is provided below:

| Analyte | Biological Matrix | Analytical Method | Purpose of Study |

| Eniluracil, 5-Fluorouracil | Human Plasma | LC-MS/MS nih.gov | Clinical pharmacokinetics nih.gov |

| 5-Fluorouracil | Human Plasma | LC-MS/MS nih.gov | Therapeutic drug monitoring nih.gov |

| Capecitabine and its metabolites (including 5-FU) | Human Plasma | UPLC-MS/MS nih.gov | Pharmacokinetic analysis nih.gov |

| Uracil, Dihydrouracil | Human Plasma | UPLC-MS/MS nih.gov | DPD deficiency screening nih.gov |

| Uracil, 5,6-Dihydrouracil, 5-Fluorouracil | Human Serum | LC-MS/MS windows.net | Determination of 5-FU catabolic rate windows.net |

In Vitro and Preclinical Research Applications of Eniluracil and Its Labeled Forms

Cell-Based Assays for DPD Activity and Inhibition

Cell-based assays have been instrumental in elucidating the inhibitory effects of eniluracil (B1684387) on DPD activity at a cellular level. These in vitro models provide a controlled environment to study the direct interaction of eniluracil with the DPD enzyme and its subsequent impact on pyrimidine (B1678525) metabolism.

Research utilizing various cell lines has consistently demonstrated the potent and irreversible inactivation of DPD by eniluracil. In studies involving six cell lines with high basal DPD activity, eniluracil was shown to enhance the cytotoxicity of 5-FU. cancernetwork.com This enhancement is attributed to the inhibition of DPD, which prevents the degradation of 5-FU, thereby increasing its intracellular concentration and anabolic conversion to its active cytotoxic metabolites. The cytotoxicity of 5-FU in combination with eniluracil was enhanced by one- to five-fold in these cell lines compared to 5-FU alone. nih.gov This foundational research established that DPD activity is a significant factor in 5-FU sensitivity and that eniluracil can effectively overcome DPD-mediated resistance. cancernetwork.com

| Cell Line Type | Observation | Reference |

| High DPD-Expressing | Enhanced 5-FU cytotoxicity with eniluracil | cancernetwork.com |

| Various Cancer Cell Lines | 1- to 5-fold increase in 5-FU cytotoxicity with eniluracil | nih.gov |

Peripheral blood mononuclear cells (PBMCs) are often used as a surrogate for assessing systemic DPD activity. Studies have shown that eniluracil effectively inactivates DPD in these cells. In one study, the median pre-treatment DPD activity in mononuclear cells was 366.5 pmol/min/mg of protein, which became undetectable after eniluracil administration. nih.gov This complete inactivation of DPD in mononuclear cells mirrors the effects observed in tumor tissues and confirms the systemic activity of eniluracil. nih.gov The mechanism of this inactivation occurs at the catalytic level, as no changes in DPD protein or mRNA levels were observed following treatment. nih.gov

| Cell Type | Pre-Eniluracil DPD Activity (pmol/min/mg protein) | Post-Eniluracil DPD Activity | Reference |

| Mononuclear Cells | 366.5 (median) | Undetectable | nih.gov |

Preclinical Animal Model Investigations of DPD Inhibition

Preclinical animal models have been crucial for understanding the in vivo effects of eniluracil on DPD inhibition and its impact on the pharmacokinetics and pharmacodynamics of fluoropyrimidines. These studies have provided the foundational evidence for its potential clinical utility.

A direct consequence of DPD inhibition by eniluracil is the accumulation of endogenous pyrimidines, particularly uracil (B121893), in the plasma. In animal models, administration of eniluracil leads to a significant and rapid increase in plasma uracil concentrations. For instance, in patients receiving eniluracil, plasma uracil levels increased from a median of less than 0.2 micromol/L before therapy to 27.76 micromol/L. nih.gov This elevation in plasma uracil serves as a reliable biomarker for DPD inactivation. The inhibition of DPD prevents the breakdown of uracil, leading to its accumulation in the systemic circulation. nih.gov

| Animal Model | Pre-Eniluracil Plasma Uracil (µmol/L) | Post-Eniluracil Plasma Uracil (µmol/L) | Reference |

| Human (Clinical Study) | < 0.2 (median) | 27.76 | nih.gov |

Preclinical studies in animal models have demonstrated that eniluracil dramatically alters the pharmacokinetic profile of 5-FU. By inhibiting DPD, eniluracil significantly increases the oral bioavailability of 5-FU to nearly 100%. nih.govnih.gov This is a critical finding, as oral administration of 5-FU is typically hampered by erratic and incomplete absorption due to extensive first-pass metabolism by DPD in the gut and liver. nih.gov In the presence of eniluracil, the systemic clearance of 5-FU is reduced by more than 20-fold, and its half-life is prolonged from approximately 10-20 minutes to 4-6 hours. nih.govnih.gov This leads to more predictable and sustained plasma concentrations of 5-FU, mimicking a continuous intravenous infusion. nih.gov

| Pharmacokinetic Parameter | 5-FU Alone | 5-FU with Eniluracil | Reference |

| Oral Bioavailability | Erratic and incomplete | ~100% | nih.govnih.gov |

| Half-life | 10-20 minutes | 4-6 hours | nih.gov |

| Systemic Clearance | High | Reduced >20-fold | nih.gov |

The combination of eniluracil and 5-FU has been evaluated in several rodent tumor models, demonstrating enhanced antitumor efficacy. cancernetwork.com In rats bearing advanced colorectal carcinoma, the combination of eniluracil and 5-FU resulted in complete tumor regression that was sustained for at least 90 days post-therapy. medchemexpress.com In contrast, 5-FU administered alone only produced partial responses, with tumors eventually regrowing in all treated animals. medchemexpress.com Eniluracil itself exhibits no intrinsic antitumor activity. medchemexpress.com These studies indicate that by preventing the degradation of 5-FU, eniluracil increases the exposure of tumor cells to the active drug, thereby improving its therapeutic index. cancernetwork.com Preclinical evidence also suggests that eniluracil may enhance the efficacy of 5-FU by preventing the formation of its catabolites, which can interfere with its antitumor activity. cancernetwork.com

| Rodent Model | Treatment | Outcome | Reference |

| Advanced Colorectal Carcinoma | 5-FU alone | Partial response, eventual tumor regrowth | medchemexpress.com |

| Advanced Colorectal Carcinoma | Eniluracil + 5-FU | Complete and sustained tumor regression | medchemexpress.com |

| Various Rodent Tumor Models | Eniluracil + 5-FU | Increased antitumor efficacy and therapeutic index | cancernetwork.com |

Impact on Pyrimidine Anabolism and Catabolism in Research Systems

Eniluracil's primary mechanism of action profoundly disrupts pyrimidine catabolism. By irreversibly inactivating DPD, eniluracil prevents the breakdown of uracil and thymine (B56734), as well as the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU) researchgate.netdrugbank.comnih.gov. This inactivation leads to a significant increase in the systemic exposure to these pyrimidines.

Alterations in Pyrimidine Catabolism:

Preclinical and clinical studies have consistently demonstrated that oral administration of eniluracil leads to the rapid and complete inactivation of DPD in various tissues, including peripheral blood mononuclear cells, colorectal tumor tissue, and liver metastases. This enzymatic inactivation results in a dramatic increase in plasma uracil concentrations, a direct biomarker of DPD inhibition. The mechanism of this inactivation is at the catalytic level, with no observed changes in DPD protein or mRNA levels.

| Tissue/Cell Type | Pre-treatment DPD Activity (pmol/min/mg protein) | Post-eniluracil DPD Activity (pmol/min/mg protein) | Pre-treatment Plasma Uracil (µmol/L) | Post-eniluracil Plasma Uracil (µmol/L) |

| Colorectal Tumors | 30 - 92 | Not Detectable | < 0.2 | 27.76 |

| Mononuclear Cells | 265 - 494 | Not Detectable | < 0.2 | 27.76 |

Table 1: Effect of Eniluracil on DPD Activity and Plasma Uracil Levels. This table summarizes the profound impact of eniluracil on DPD activity in colorectal tumors and mononuclear cells, leading to a significant accumulation of plasma uracil.

Indirect Impact on Pyrimidine Anabolism:

While eniluracil's direct action is on catabolism, it indirectly influences pyrimidine anabolism, largely through its potentiation of 5-FU's therapeutic effects. 5-FU exerts its cytotoxic effects through its anabolic metabolites, which interfere with DNA and RNA synthesis. One of the key mechanisms is the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), a metabolite of 5-FU nih.govnih.gov. By preventing the degradation of 5-FU, eniluracil ensures that more of the drug is available for conversion into its active anabolic forms, thereby enhancing the inhibition of TS and disrupting DNA synthesis in cancer cells nih.gov.

The inhibition of DPD and the subsequent increase in uracil levels may also influence the pyrimidine salvage pathway, though this is less extensively studied in the context of eniluracil. The elevated uracil could potentially compete with 5-FU for enzymes in the anabolic pathway, such as orotate phosphoribosyltransferase (OPRT), which is involved in converting 5-FU to 5-fluorouridine monophosphate (FUMP) nih.gov. However, the predominant effect observed in preclinical models is the enhanced efficacy of 5-FU due to increased bioavailability researchgate.netnih.gov.

Studies on Eniluracil's Effect on Drug Metabolism Enzymes Beyond DPD

The primary focus of eniluracil research has been on its interaction with DPD. However, understanding its potential effects on other drug-metabolizing enzymes is crucial for predicting drug-drug interactions.

Cytochrome P450 (CYP) Enzymes:

Based on computational predictions, eniluracil is not expected to be a significant inhibitor or substrate of major cytochrome P450 isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This suggests a low probability of eniluracil causing clinically relevant drug interactions through the CYP450 system.

| CYP Isoform | Predicted Interaction | Confidence Score |

| CYP1A2 | Non-inhibitor | 0.6875 |

| CYP2C9 | Non-inhibitor | 0.9586 |

| CYP2C19 | Non-inhibitor | 0.9685 |

| CYP2D6 | Non-inhibitor | 0.9655 |

| CYP3A4 | Non-inhibitor | 0.9468 |

| CYP2C9 | Non-substrate | 0.7322 |

| CYP2D6 | Non-substrate | 0.8668 |

| CYP3A4 | Non-substrate | 0.779 |

Table 2: Predicted Interaction of Eniluracil with Cytochrome P450 Enzymes. This table presents in silico predictions of eniluracil's potential to inhibit or be metabolized by key CYP450 isoforms, indicating a low likelihood of interaction. It is important to note that these are predictive data and not the results of direct in vitro or preclinical studies.

Other Drug-Metabolizing Enzymes:

There is a notable lack of publicly available in vitro or preclinical research specifically investigating the effects of eniluracil on other important families of drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes play a critical role in the metabolism and clearance of a wide range of drugs and endogenous compounds. Given the absence of such studies, the potential for eniluracil to interact with these pathways remains largely uncharacterized.

Metabolomic and Pathway Tracing Studies Utilizing Eniluracil 13c,15n2

Tracing Pyrimidine (B1678525) Metabolic Fluxes with Stable Isotopes

Stable isotope tracing is a fundamental technique for investigating the dynamics of metabolic pathways within biological systems. nih.gov By introducing molecules labeled with stable isotopes like ¹³C and ¹⁵N, researchers can track the transformation of these labeled atoms through various biochemical reactions, providing detailed insights into metabolic fluxes. nih.gov Eniluracil-¹³C,¹⁵N₂, with its labeled pyrimidine ring, is specifically designed for tracing pyrimidine metabolism.

The use of stable isotope-labeled compounds that closely resemble endogenous metabolites is crucial for obtaining accurate data on metabolic fluxes. nih.gov In the context of pyrimidine metabolism, which is vital for the synthesis of DNA and RNA, understanding its dynamics is critical, especially in high-proliferating cells like cancer cells that often exhibit altered metabolic pathways. nih.gov The de novo synthesis pathway, which starts with substrates like glutamine and bicarbonate, is a key focus of such tracing studies. nih.gov

The incorporation of both ¹³C and ¹⁵N in the Eniluracil-¹³C,¹⁵N₂ molecule offers a comprehensive approach to tracing. For instance, ¹⁵N labeling can track the fate of nitrogen atoms from precursors like glutamine into the pyrimidine ring, while ¹³C labeling follows the carbon backbone. nih.gov This dual-labeling strategy enhances the resolution of metabolic flux analysis, allowing for a more detailed reconstruction of pyrimidine biosynthesis and catabolism.

Quantitative Metabolite Profiling in Preclinical Models

Eniluracil-¹³C,¹⁵N₂ is instrumental in quantitative metabolite profiling, a cornerstone of preclinical research. This involves the precise measurement of the concentrations of metabolites in biological samples, providing a snapshot of the metabolic state of an organism or cell culture. In preclinical models, this labeled compound can be used as an internal standard for the quantification of unlabeled eniluracil (B1684387) and its metabolites.

The use of stable isotope-labeled internal standards is a gold standard in mass spectrometry-based quantification. It corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. For example, in studies developing analytical methods to measure drug concentrations, a stable isotope-labeled version of the analyte, such as Eniluracil-¹³C,¹⁵N₂, is added to the sample at a known concentration.

In a preclinical setting, such as in studies involving animal models, quantitative metabolite profiling with Eniluracil-¹³C,¹⁵N₂ can help to understand the pharmacokinetics of eniluracil. This includes determining its absorption, distribution, metabolism, and excretion (ADME) properties. By accurately measuring the levels of the drug and its metabolic products over time, researchers can build robust pharmacokinetic models.

Investigation of Endogenous Metabolite Perturbations by DPD Inhibition

Eniluracil is a potent and irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism. caymanchem.comcancernetwork.com Inhibition of DPD by eniluracil leads to significant perturbations in the levels of endogenous pyrimidine metabolites. The use of Eniluracil-¹³C,¹⁵N₂ allows for the precise study of these metabolic shifts.

DPD is responsible for the breakdown of uracil (B121893) and thymine (B56734). cancernetwork.com When DPD is inhibited by eniluracil, the catabolism of these pyrimidines is blocked, leading to an accumulation of uracil in plasma and other tissues. nih.gov This effect has been demonstrated in clinical studies where eniluracil administration resulted in a significant increase in plasma uracil concentrations. nih.gov

The ability to accurately measure these changes is crucial for understanding the pharmacodynamics of DPD inhibitors. In research settings, stable isotope-labeled compounds like [¹⁵N₂]uracil have been used to prepare calibration standards for assays measuring endogenous uracil levels in patients treated with DPD inhibitors like eniluracil. researchgate.net This allows for the reliable quantification of the extent of DPD inhibition and its impact on endogenous pyrimidine pools.

The table below illustrates the typical changes observed in endogenous metabolite levels following DPD inhibition by eniluracil, based on findings from various studies.

| Metabolite | Change upon DPD Inhibition | Rationale |

| Uracil | Significant Increase | Blockade of the primary catabolic enzyme, DPD, prevents its breakdown. nih.gov |

| Dihydrouracil (DHU) | Decrease | As the product of the DPD-catalyzed reaction, its formation is reduced. nih.gov |

| β-Ureidopropionic Acid | Decrease | A downstream metabolite of DHU, its levels decrease as its precursor is depleted. nih.gov |

| β-Alanine | Decrease | The final product of uracil catabolism, its production is diminished. nih.gov |

This table provides a generalized representation of metabolite changes. Actual fold-changes can vary based on the specific preclinical model and experimental conditions.

Applications in Understanding Drug-Drug Interactions at a Metabolic Level

The inhibition of DPD by eniluracil has significant implications for drugs that are also metabolized by this enzyme, most notably the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). drugbank.com Eniluracil-¹³C,¹⁵N₂ can be a valuable tool in preclinical studies designed to understand the metabolic basis of the drug-drug interaction between eniluracil and 5-FU.

Normally, a large fraction of an administered dose of 5-FU is rapidly catabolized by DPD, which can limit its anticancer efficacy and contribute to the formation of toxic metabolites. cancernetwork.comonclive.com By irreversibly inhibiting DPD, eniluracil prevents the breakdown of 5-FU, thereby increasing its plasma concentration and prolonging its half-life. drugbank.comnih.gov This enhances the exposure of tumor cells to the active drug.

Eniluracil-¹³C,¹⁵N₂ can be used in conjunction with labeled 5-FU (e.g., 5-Fluorouracil-¹³C,¹⁵N₂) in preclinical models to simultaneously track the metabolism of both compounds. This allows researchers to:

Precisely quantify the extent to which eniluracil inhibits 5-FU catabolism.

Trace the metabolic fate of 5-FU in the presence and absence of eniluracil.

Investigate how the altered metabolism of 5-FU affects its incorporation into DNA and RNA and its inhibition of thymidylate synthase.

The following table outlines the key metabolic interactions between eniluracil and 5-FU.

| Interacting Compound | Effect of Eniluracil | Metabolic Consequence |

| 5-Fluorouracil (5-FU) | Inhibition of DPD-mediated catabolism | Increased plasma concentration and half-life of 5-FU. drugbank.comnih.gov |

| Reduced formation of catabolites like α-fluoro-β-alanine (F-Bal). onclive.com | ||

| Enhanced anabolic conversion of 5-FU to its active metabolites. |

By providing a detailed, quantitative understanding of these metabolic interactions, studies utilizing Eniluracil-¹³C,¹⁵N₂ can contribute to the optimization of combination therapies involving DPD inhibitors and fluoropyrimidines.

Structural Biology and Computational Modeling of Eniluracil

Crystallographic Studies of Eniluracil (B1684387) and DPD-Inhibitor Complexes

X-ray crystallography has provided high-resolution insights into the binding of Eniluracil to DPD. Several crystal structures of porcine and human DPD in complex with Eniluracil (often referred to as 5-ethynyluracil or 5EU in these studies) have been resolved and are available in the Protein Data Bank (PDB). nsf.govdrugbank.comrcsb.org These structures reveal the critical interactions at the atomic level that are responsible for the potent and irreversible inhibition of the enzyme.

The crystal structure of DPD reveals a complex homodimeric protein with each monomer containing multiple domains and cofactors, including FAD, FMN, and iron-sulfur clusters. embopress.orguni-muenchen.de Eniluracil binds in the active site of the FMN-containing domain. The binding of Eniluracil, in conjunction with the cofactor NADPH, induces a conformational change in the enzyme. nsf.gov This change is crucial for the subsequent covalent modification of the enzyme, which leads to its irreversible inactivation. nsf.govrcsb.org

Interestingly, studies on the crystal structure of Eniluracil itself have revealed significant variability and disorder. researchgate.netresearchgate.net Detailed analysis of X-ray diffraction data from single crystals of Eniluracil grown under different conditions has shown varying degrees of disorder. This structural variability is thought to be more accurately described as disorder rather than true polymorphism. researchgate.net This inherent disorder in the crystalline state of Eniluracil likely presented challenges in its manufacturing and formulation processes. researchgate.net

The following table summarizes the key crystallographic data for DPD in complex with Eniluracil (5EU).

| PDB ID | Organism | Resolution (Å) | Ligands | Key Findings |

| 7LJS | Sus scrofa (Pig) | 2.00 | 5-Ethynyluracil | Structure of the open complex of DPD with 5EU bound. nsf.gov |

| 7LJT | Sus scrofa (Pig) | 1.98 | 5-Ethynyluracil, NADPH | Ternary complex showing the closed conformation induced by NADPH binding. rcsb.org |

| 7LJU | Sus scrofa (Pig) | 2.05 | Covalently linked 5-Ethynyluracil, NADP+ | Structure of the covalent adduct formed between 5EU and a cysteine residue in the active site. nsf.gov |

Molecular Dynamics Simulations of Eniluracil-DPD Interactions

While extensive crystallographic data exists, specific molecular dynamics (MD) simulation studies focusing exclusively on the Eniluracil-DPD interaction are not widely available in the published literature. MD simulations are powerful computational tools used to study the dynamic behavior of biological macromolecules. frontiersin.orgarxiv.org Such simulations could provide deeper insights into the conformational changes that occur upon Eniluracil binding, the role of solvent molecules in the active site, and the precise trajectory of the covalent modification reaction. The application of MD simulations to drug-protein interactions is a growing field and could further illuminate the subtleties of Eniluracil's mechanism of action. frontiersin.orggoogle.com

Computational Prediction of Binding Affinities and Inhibitory Mechanisms

Computational methods have been instrumental in understanding the inhibitory mechanism of Eniluracil. Eniluracil is a mechanism-based inactivator, meaning it is transformed by the enzyme into a reactive species that then covalently binds to and inactivates the enzyme. sci-hub.senih.gov The binding of Eniluracil to DPD is a prerequisite for this inactivation.

Homology modeling and molecular docking studies have been employed to investigate the interaction of substrates like 5-fluorouracil (B62378) (5-FU) with DPD, identifying key interacting residues. acs.org Similar computational approaches could be applied to Eniluracil to predict its binding orientation and affinity prior to the covalent reaction. The development of advanced computational methods for predicting protein-ligand binding affinities continues to be an active area of research. biorxiv.org

Cheminformatics and Structural Activity Relationship (SAR) Studies

Cheminformatics and Structure-Activity Relationship (SAR) studies involve the analysis of how chemical structure relates to biological activity. For Eniluracil and its analogs, such studies would aim to identify the key chemical features responsible for its potent and specific inhibition of DPD.

While comprehensive SAR studies for a wide range of Eniluracil analogs are not readily found in the public domain, the existing data on related pyrimidine (B1678525) derivatives provides some insights. The development of various DPD inhibitors has highlighted the importance of the pyrimidine scaffold and specific substitutions at the C5 position for potent inhibition. nih.gov Eniluracil, with its ethynyl (B1212043) group at the C5 position, represents a highly optimized inhibitor. nih.gov

Future Directions in Eniluracil 13c,15n2 Research

Exploration of Novel Analytical Applications Beyond Quantification

While Eniluracil-13C,15N2 and similar labeled compounds are invaluable for quantitative analysis in mass spectrometry, their potential extends into more dynamic and functional analytical applications. researchgate.netresearchgate.net Future research should focus on harnessing these capabilities. One promising area is in advanced imaging techniques. For instance, the use of eniluracil (B1684387) has been shown to enhance Positron Emission Tomography (PET) studies with 5-[18F]Fluorouracil ([18F]FU) by preventing its breakdown. snmjournals.org Pre-treatment with eniluracil significantly alters the biodistribution of the 18F radiolabel, reducing its accumulation in catabolites and increasing its presence as the parent compound and its anabolites within tumors. snmjournals.org This principle could be extended by developing multi-modal imaging agents that incorporate both a stable isotope label like 13C and a positron-emitting isotope, allowing for simultaneous PET imaging and metabolic tracing through mass spectrometry.

Another novel application lies in the development of dynamic functional tests for enzyme activity in vivo. Phenotyping tests, such as the [2-13C]uracil breath test, have been developed to assess DPD activity by measuring the rate of labeled CO2 exhalation. researchgate.net this compound could be used in a similar fashion to probe the rate and extent of DPD inactivation directly and to study the kinetic isotope effects associated with the inactivation mechanism, providing a more nuanced understanding of the enzyme-inhibitor interaction than static measurements alone.

Advanced Mechanistic Studies on DPD Irreversible Inactivation

Eniluracil is a mechanism-based, irreversible inactivator of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine (B1678525) catabolism. snmjournals.orgnih.gov Upon administration, it leads to rapid and complete inactivation of DPD, with activity becoming undetectable in both tumors and peripheral blood mononuclear cells. nih.govcancernetwork.com This inactivation occurs at the catalytic level, as studies have shown no corresponding changes in DPD protein or mRNA levels. nih.gov The result is a dramatic alteration of pyrimidine metabolism, evidenced by a sharp increase in systemic uracil (B121893) concentrations and a fundamental shift in the metabolic fate of fluorouracil. snmjournals.orgnih.gov

Future mechanistic studies using this compound can provide deeper insights into the precise molecular events of this irreversible inactivation. By tracing the labeled atoms, researchers can elucidate the exact covalent bond formation between the ethynyl (B1212043) group of eniluracil and the DPD active site. These studies could clarify the conformational changes within the enzyme during inactivation and the ultimate fate of the labeled inhibitor fragment.

The table below details the observed effects of eniluracil on DPD activity and uracil levels, providing a baseline for more advanced mechanistic investigations.

| Parameter | Pre-Treatment | Post-Eniluracil Treatment | Citation |

| Tumor DPD Activity | 30-92 pmol/min/mg | Not Detectable | nih.gov |

| Mononuclear Cell DPD Activity | Median 366.5 pmol/min/mg | Not Detectable | nih.gov |

| Plasma Uracil Concentration | Median < 0.2 µmol/L | 27.76 µmol/L | nih.gov |

This interactive table summarizes the definitive impact of eniluracil on DPD activity and endogenous uracil, forming the basis for further mechanistic exploration.

Integration with Systems Biology for Comprehensive Metabolic Understanding

The targeted and complete inactivation of DPD by eniluracil presents a unique opportunity for systems biology approaches. nih.gov By creating a specific and potent perturbation in the pyrimidine metabolic network, researchers can observe the system-wide response. Integrating this compound into these studies would allow for precise metabolic flux analysis, tracing how pyrimidines are rerouted through alternative pathways when catabolism is blocked.

A systems biology model would integrate multi-omics data, including:

Genomics: Information on DPYD gene variants that lead to DPD deficiency.

Transcriptomics & Proteomics: Data showing that eniluracil inactivates DPD at the catalytic level without altering DPD mRNA or protein expression. nih.gov

Metabolomics: Tracing the flux of this compound and other labeled pyrimidines to map the redistribution of metabolic resources.

Pharmacokinetics: Modeling how DPD inactivation alters the clearance and bioavailability of fluoropyrimidines. nih.gov

By combining these datasets, a comprehensive, predictive model of pyrimidine metabolism can be constructed. This model would not only enhance our understanding of the consequences of DPD inhibition but could also predict patient-specific responses to fluoropyrimidine-based therapies and help identify new therapeutic targets within the metabolic network.

Development of New Stable Isotope Labeled Analogs for Metabolic Tracing

The existing portfolio of stable isotope-labeled pyrimidines, including this compound, schd-shimadzu.com provides a strong foundation for metabolic research. researchgate.netmedchemexpress.comisotope.com Future research should focus on expanding this toolkit by developing novel labeled analogs for more sophisticated metabolic tracing studies.

The development of new analogs could proceed in several directions:

Multi-Isotope Labeling: Synthesizing eniluracil analogs with a combination of stable isotopes (e.g., 13C, 15N, 2H) to simultaneously track different parts of the molecule and investigate kinetic isotope effects during its metabolism and DPD inactivation.

Labeled Metabolites: Creating stable isotope-labeled versions of key pyrimidine catabolites, such as dihydrofluorouracil (5-FUH2), which are normally formed by DPD. psu.edu This would allow researchers to study their downstream biological activities, if any, in a system where their natural production is inhibited by eniluracil.

Labeled DPD Substrates: Expanding the library of labeled natural DPD substrates like thymine (B56734) to study competitive inhibition and the broader impact of DPD inactivation on endogenous pyrimidine homeostasis.

The table below lists examples of existing and potential stable isotope-labeled compounds relevant to pyrimidine metabolism research.

| Compound Name | Label Type | Potential Research Application | Citation |

| This compound | Stable Isotope (13C, 15N) | Internal standard; mechanistic studies of DPD inactivation. | schd-shimadzu.com |

| Uracil-13C,15N2 | Stable Isotope (13C, 15N) | Internal standard; tracing endogenous pyrimidine flux. | researchgate.net |

| [2-13C]uracil | Stable Isotope (13C) | In vivo DPD activity phenotyping via breath test. | researchgate.net |

| Trifluridine-13C,15N2 | Stable Isotope (13C, 15N) | Comparative studies of thymidylate synthase inhibitors. | medchemexpress.com |

| 5-[18F]Fluorouracil | Radioactive Isotope (18F) | PET imaging of drug distribution and tumor uptake. | snmjournals.orgnih.gov |

This interactive table showcases the variety of labeled compounds that can be used to investigate pyrimidine metabolism from different angles.

Investigating the Role of DPD in Non-Oncological Pyrimidine-Related Disorders in Preclinical Contexts

While the primary focus of eniluracil research has been in oncology, the DPD enzyme plays a crucial role in general pyrimidine homeostasis. cancernetwork.comcancernetwork.com DPD deficiency is an inborn error of metabolism that can lead to severe neurological and developmental issues, entirely independent of cancer or cancer therapy. These conditions are characterized by the toxic accumulation of the natural DPD substrates, uracil and thymine.

A significant future direction is the use of this compound in preclinical models of these non-oncological pyrimidine-related disorders. Such research is currently underexplored but holds considerable promise. In animal models of DPD deficiency, administering this compound could help:

Model Disease Progression: By completely inhibiting any residual DPD activity, researchers can simulate a more severe disease phenotype to study the direct pathological consequences of uracil and thymine accumulation.

Trace Pathophysiological Pathways: The stable isotope label would allow for precise tracking of uracil and thymine, identifying the tissues and metabolic pathways most affected by their buildup.

Evaluate Therapeutic Strategies: Eniluracil-induced models of DPD deficiency could serve as a platform for testing novel therapeutic approaches aimed at reducing the toxic accumulation of pyrimidines, such as substrate reduction therapies.

This preclinical research would shift the application of this compound from a tool for enhancing chemotherapy to a probe for understanding the fundamental biology of inherited metabolic disorders.

Q & A

Q. How does isotopic labeling with ¹³C and ¹⁵N in Eniluracil enhance pharmacokinetic studies?

Isotopic labeling allows precise tracking of drug metabolism and distribution. For Eniluracil-13C,15N2, the ¹³C and ¹⁵N labels enable quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, distinguishing endogenous molecules from administered compounds. This is critical for studying metabolic pathways, such as uracil catabolism or interactions with dihydropyrimidine dehydrogenase (DPD), a key enzyme targeted by Eniluracil . Methodologically, researchers should validate label stability under experimental conditions (e.g., pH, temperature) to avoid isotopic scrambling .

Q. What analytical techniques are essential for characterizing this compound synthesis and purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic enrichment, while ¹H/¹³C/¹⁵N NMR verifies structural integrity and label position. For purity assessment, HPLC coupled with UV/Vis or MS detection is recommended, with thresholds >98% for research-grade material. Contaminants (e.g., unlabeled byproducts) must be quantified using isotopic peak deconvolution .

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized this compound at −20°C in inert, airtight containers to prevent hydrolysis or isotopic exchange. For working solutions, use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange in NMR studies. Stability tests under experimental conditions (e.g., incubation at 37°C for 24 hours) should precede long-term assays .

Advanced Research Questions

Q. What experimental design considerations are critical for avoiding false positives in ¹⁵N tracer studies with Eniluracil?

Commercial ¹⁵N2 sources often contain contaminants like ¹⁵NH4⁺ or ¹⁵NO3⁻, which can inflate apparent nitrogen fixation rates . To mitigate this:

Q. How can researchers resolve discrepancies between isotopic tracer data and enzymatic activity assays in Eniluracil studies?

Discrepancies may arise from incomplete isotope equilibration or enzyme inhibition by labeled substrates. For example, ¹⁵N2 gas dissolution kinetics in aqueous systems can limit bioavailability, leading to underestimation of fixation rates . To address this:

Q. What statistical approaches are recommended for analyzing time-resolved ¹³C/¹⁵N incorporation data in metabolic flux studies?

Use compartmental modeling (e.g., SAAM II or COPASI) to quantify flux rates, incorporating isotopic enrichment as a time-dependent variable. Bayesian methods improve parameter estimation in low-signal scenarios (e.g., trace ¹⁵N labeling). Report confidence intervals and sensitivity analyses to account for instrument noise .

Q. How does isotopic heterogeneity in this compound batches impact reproducibility in multi-center studies?

Batch-to-batch variability in ¹³C/¹⁵N enrichment (e.g., ±2%) can introduce systematic errors. Mitigation strategies include:

- Certifying isotopic purity via elemental analyzer-isotope ratio MS (EA-IRMS).

- Harmonizing protocols for sample preparation and data normalization across labs .

Methodological Best Practices

- Data Validation : Cross-check isotopic labeling results with non-isotopic techniques (e.g., enzyme kinetics) to confirm biological relevance .

- Contamination Checks : Pre-screen all reagents (including buffers) for ¹⁵N/¹³C background signals using blank runs .

- Ethical Reporting : Disclose isotopic enrichment levels, purification methods, and batch-specific variability in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.